molecular formula C12H26 B086300 3-Methylundecane CAS No. 1002-43-3

3-Methylundecane

Cat. No. B086300
CAS RN: 1002-43-3
M. Wt: 170.33 g/mol
InChI Key: HTZWVZNRDDOFEI-UHFFFAOYSA-N
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Description

3-Methylundecane is a chemical compound with the molecular formula C12H26 . It is also known by other names such as 2-Ethyl-decane and Undecane,3-methyl- . It is a volatile component of clove oil .


Molecular Structure Analysis

The molecular weight of 3-Methylundecane is 170.335 Da . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

3-Methylundecane has a density of 0.8±0.1 g/cm³ . Its boiling point is 210.8±7.0 °C at 760 mmHg . The vapour pressure of 3-Methylundecane is 0.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 42.9±0.8 kJ/mol . The flash point of 3-Methylundecane is 61.8±11.4 °C .

Scientific Research Applications

Corrosion Inhibition

Research by Chauhan et al. (2020) in the Journal of Molecular Liquids demonstrated the use of derivatives of Methyl 11-bromoundecanoate, related to 3-Methylundecane, as corrosion inhibitors for carbon steel in acidic environments. These inhibitors showed high efficiency and provided a protective film on the steel surface, highlighting their potential in industrial applications (Chauhan et al., 2020).

Nanorheology of Confined Liquids

Granick et al. (1995) explored the nanorheology of various molecularly-thin fluids, including 3-Methylundecane, in the Israel Journal of Chemistry. They found that 3-Methylundecane exhibited specific oscillatory force–distance profiles, contributing to our understanding of the mechanical properties of such fluids at the nanoscale (Granick et al., 1995).

Synthesis of Pheromones

Ishmuratov et al. (2006) in Chemistry of Natural Compounds proposed new methods for synthesizing 1-bromo-3S-methylundecane, a key component in the synthesis of certain insect pheromones. This research is significant for developing eco-friendly pest control methods (Ishmuratov et al., 2006).

Optically Active Methyl-Branched Insect Pheromones

In a related study, Ishmuratov et al. (2005) discussed the synthesis of key synthons for optically active methyl-branched insect pheromones, using L-(-)-menthol to synthesize compounds including 1-bromo-3S-methylundecane. This research contributes to the field of organic chemistry and pheromone synthesis (Ishmuratov et al., 2005).

Sonochemical Degradation of Organic Compounds

Daware and Gogate (2020) in Ultrasonics Sonochemistry explored the sonochemical degradation of 3-methyl pyridine, a compound structurally similar to 3-Methylundecane. Their work demonstrates the potential for using sonochemistry for environmental remediation (Daware & Gogate, 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWVZNRDDOFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862508
Record name 3-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylundecane

CAS RN

1002-43-3
Record name Undecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
S Granick, AL Demirel, LL Cai… - Israel journal of …, 1995 - Wiley Online Library
… Here we describe experiments with 3-methylundecane, C12H26 (one sole pendant methyl group), and with squalane, C3QH62 (six pendant methyl groups in a chain 24 carbons long). …
Number of citations: 120 onlinelibrary.wiley.com
DA Turner, JV Goodpaster - Journal of Forensic Sciences, 2011 - Wiley Online Library
… 6) revealed the same trends as with the de-aromatized distillate; loss of 2-methylundecane and 3-methylundecane compared to higher substituted and more highly branched alkanes, …
Number of citations: 30 onlinelibrary.wiley.com
M Phillips, RN Cataneo, J Greenberg… - European …, 2003 - Eur Respiratory Soc
… gradients of three VOCs: 3‐methyltridecane, 3‐methylundecane and 5-methylnonane. … The alveolar gradients of three BMAC VOCs, 3‐methyltridecane, 3‐methylundecane and 5‐…
Number of citations: 146 erj.ersjournals.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of 3-methylundecane … Viscosity of 3-methylundecane … Viscosity of 3-methylundecane …
Number of citations: 0 link.springer.com
DJ Luning Prak, EK Brown… - Journal of Chemical & …, 2013 - ACS Publications
… At 293.15 K, the density values of 2-methylnonane, 4-methyloctane, and 3-methylundecane agree with literature values within the 95 % confidence interval, while the density values for 3…
Number of citations: 24 pubs.acs.org
DY Kondakov, E Negishi - Journal of the American Chemical …, 1996 - ACS Publications
… reaction indicated the presence of 3-methylundecane (17%), … oxidation, the origin of 3-methylundecane does not appear to be … responsible for the formation of 3-methylundecane is M−H …
Number of citations: 235 pubs.acs.org
K Nakajima, T Higashihara, A Sato, S Fukuoka… - 1982 - pascal-francis.inist.fr
Source NIPPON NOGEI KAGAKUKAISHI.(JOURNAL OF THE AGRICULTURAL CHEMICAL SOCIETY OF JAPAN); ISSN 0002-1407; JPN; DA. 1982; VOL. 56; NO 12; PP. 1149-1153; …
Number of citations: 2 pascal-francis.inist.fr
SS El-Hawary, ME El-Tantawy… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Volatile constituents of Opuntia ficus indica (L.) Mill (prickly pear or nopal cactus) cladodes, fruits peel and fruits pulp were prepared by hydrodistillation. The chemical composition was …
Number of citations: 4 ejchem.journals.ekb.eg
JJ Brophy, GWK Cavill, JS Shannon - Journal of Insect Physiology, 1973 - Elsevier
… For example, 3-methylundecane was prepared from butanone … (Adams’ catalyst), yielded the required 3-methylundecane. … The mass spectrum of 3-methylundecane is shown in Fig. 2. …
Number of citations: 33 www.sciencedirect.com
FE Regnier, M Nieh, B Hölldobler - Journal of insect physiology, 1973 - Elsevier
… proposed fragmentation pathway for 3-methylundecane (Fig. 2)… Characteristic fragment ion formation from 3-methylundecane … concluded that compounds 3 and 7 are 3-methylundecane …
Number of citations: 66 www.sciencedirect.com

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